Product packaging for 4-Benzyl-1,2,4-dithiazolidine-3,5-dione(Cat. No.:CAS No. 21597-13-7)

4-Benzyl-1,2,4-dithiazolidine-3,5-dione

Cat. No.: B14699559
CAS No.: 21597-13-7
M. Wt: 225.3 g/mol
InChI Key: DIYMCWRDADCNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of the 1,2,4-Dithiazolidine-3,5-dione (B1201021) Heterocycle

The initial synthesis of the 1,2,4-dithiazolidine-3,5-dione heterocycle was reported by Zumach, Weiss, and Kühle. researchgate.net Their method, known as the Zumach-Weiss-Kühle (ZWK) reaction, involves the reaction of primary O-ethyl thiocarbamates with (chlorocarbonyl)sulfenyl chloride. researchgate.net This reaction leads to the rapid formation of the 1,2,4-dithiazolidine-3,5-dione ring system, with the concurrent elimination of ethyl chloride and hydrogen chloride. researchgate.net

Later, this heterocyclic structure was developed as the foundation for the dithiasuccinoyl (Dts) amino protecting group. researchgate.net While the ZWK reaction was effective for substrates derived from primary amines, it was found that when the starting materials were carbamates, the desired cyclization to the Dts-heterocycle did not take place. researchgate.net Further synthetic advancements have led to more efficient methods for creating these heterocycles. One notable development is a high-yield preparation that involves the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines. nih.govumn.edu This approach successfully circumvents issues encountered with the direct reaction of bis(chlorocarbonyl)disulfane and primary amines, which fails to produce the desired Dts-amines. nih.govumn.edu

Significance of N-Substituted 1,2,4-Dithiazolidine-3,5-diones in Organic Synthesis

N-substituted 1,2,4-dithiazolidine-3,5-diones are valuable reagents in organic synthesis due to their multifunctional nature. nih.govumn.edu Their applications primarily revolve around three key areas:

Amino-Protecting Groups: The dithiasuccinoyl (Dts) group serves as a readily removable protecting group for amino functionalities, particularly in the synthesis of peptides, glycopeptides, and peptide nucleic acids (PNA). nih.govumn.edu The Dts group is stable under various reaction conditions but can be cleaved selectively using mild thiolysis, making it an "orthogonal" protecting group in complex synthetic strategies. nih.gov

Isocyanate Equivalents: These heterocycles function as masked isocyanates. nih.govfigshare.com Upon treatment with reagents like triphenylphosphine (B44618) under anhydrous conditions, N-alkylated 1,2,4-dithiazolidine-3,5-diones decompose to generate the corresponding isocyanates. figshare.com This provides a stable, crystalline, and safer alternative for handling and storing otherwise reactive isocyanates, which can then be used in situ for reactions with nucleophiles like alcohols and amines to form urethanes and ureas. figshare.com

Sulfurizing Reagents: The parent heterocycle, 1,2,4-dithiazolidine-3,5-dione (DtsNH), and its derivatives are effective sulfur-transfer reagents. nih.govresearchgate.net They are particularly useful in the synthesis of phosphorothioate-containing oligonucleotides, which are important analogues of natural DNA and RNA. oup.comnih.govresearchgate.net These reagents offer advantages such as stability, ease of preparation, and high efficiency in the sulfurization of trivalent phosphorus compounds, a key step in automated solid-phase DNA synthesis. oup.comnih.govresearchgate.net

Specific Research Focus on 4-Benzyl-1,2,4-dithiazolidine-3,5-dione within the Dithiazolidine Scaffold

This compound is a prominent member of the Dts-amine family and serves as a model compound for exploring the reactivity and synthetic utility of this scaffold. Its synthesis is typically achieved through the N-alkylation of the parent 1,2,4-dithiazolidine-3,5-dione heterocycle with benzyl (B1604629) bromide. The efficiency of this alkylation is influenced by the choice of base and solvent, with studies showing that bases like caesium carbonate in acetonitrile (B52724) provide good yields.

Table 1: Synthesis of this compound via N-alkylation of 1,2,4-dithiazolidine-3,5-dione with benzyl bromide using caesium carbonate as the base in various solvents.

Research has specifically demonstrated the utility of this compound as a precursor for generating benzyl isocyanate. When treated with triphenylphosphine, it smoothly converts to the isocyanate, which can be trapped by various nucleophiles. For example, its reaction in the presence of ethanol (B145695) or substituted benzylic alcohols yields the corresponding urethanes in reasonable to good yields. This methodology underscores its role as a stable and convenient source for a synthetically important, yet reactive, intermediate.

Table 2: Synthesis of Urethanes from this compound and various alcohols in the presence of triphenylphosphine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S2 B14699559 4-Benzyl-1,2,4-dithiazolidine-3,5-dione CAS No. 21597-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21597-13-7

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-benzyl-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C9H7NO2S2/c11-8-10(9(12)14-13-8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DIYMCWRDADCNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)SSC2=O

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 1,2,4 Dithiazolidine 3,5 Dione and Its Analogues

Synthesis of the Parent 1,2,4-Dithiazolidine-3,5-dione (B1201021) Scaffold

The foundational 1,2,4-dithiazolidine-3,5-dione ring system, also known as a dithiasuccinoyl (Dts)-amine, can be constructed through both classical and modern synthetic approaches. acs.org This heterocycle is a valuable reagent and protecting group in various applications, including peptide synthesis. nih.gov

Classic Zumach-Weiss-Kühle (ZWK) Reaction and Mechanistic Considerations

The traditional synthesis of 1,2,4-dithiazolidine-3,5-diones is achieved through the Zumach-Weiss-Kühle (ZWK) reaction. researchgate.net This method involves the rapid reaction of primary O-ethyl thiocarbamates with (chlorocarbonyl)sulfenyl chloride. researchgate.net The reaction proceeds with the formation of ethyl chloride and hydrogen chloride as by-products. researchgate.net

Mechanistic studies of the ZWK reaction have identified key intermediates. researchgate.net Although the reaction is typically rapid, under certain conditions, acyclic (chlorocarbonyl)disulfanyl species, which are proposed intermediates in the ZWK mechanism, have been isolated and characterized. researchgate.net These findings provide valuable insights into the reaction pathway. researchgate.net However, the ZWK reaction can also lead to the formation of yield-reducing by-products such as carbamoyl (B1232498) chlorides or isocyanates. researchgate.net

Modernized Approaches from Bis(chlorocarbonyl)disulfane and Bis(trimethylsilyl)amines

A more modern and efficient method for the synthesis of 1,2,4-dithiazolidine-3,5-diones involves the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines. acs.orgnih.gov This approach circumvents some of the issues associated with the direct reaction of bis(chlorocarbonyl)disulfane with primary amines, which fails to produce the desired Dts-amines. nih.govumn.edu

The use of bis(trimethylsilyl)amines in this reaction is crucial for its success, leading to high yields of the desired product. nih.gov The trimethylsilyl (B98337) group acts as a "large proton," facilitating the cyclization to form the 1,2,4-dithiazolidine-3,5-dione ring. nih.govumn.edu This method represents a significant improvement in the synthesis of this important heterocyclic scaffold, offering a more direct and robust route. acs.org

N-Alkylation Strategies for 4-Benzyl-1,2,4-dithiazolidine-3,5-dione

Once the parent 1,2,4-dithiazolidine-3,5-dione is obtained, the benzyl (B1604629) group is introduced via N-alkylation. Various strategies have been developed to achieve this transformation efficiently.

Direct N-Alkylation of 1,2,4-Dithiazolidine-3,5-dione with Benzyl Halides

A straightforward method for the synthesis of this compound is the direct N-alkylation of the parent heterocycle with benzyl halides, such as benzyl bromide. This reaction is analogous to the Gabriel synthesis of primary amines. The reaction can be carried out by first preparing the potassium salt of 1,2,4-dithiazolidine-3,5-dione, which then acts as a nucleophile in the reaction with the benzyl halide. Alternatively, the reaction can be performed in situ by deprotonating the parent heterocycle with a suitable base in the presence of the alkylating agent.

Optimized Conditions for this compound Formation (e.g., Base and Solvent Effects)

The efficiency of the N-alkylation reaction is significantly influenced by the choice of base and solvent. Studies have shown that caesium carbonate is an effective base for the in situ deprotonation of 1,2,4-dithiazolidine-3,5-dione.

The solvent also plays a critical role. While acetonitrile (B52724) has been shown to be a suitable solvent, providing good yields of the N-benzylated product, other solvents like DMF and DMSO have been found to be less effective, leading to decomposition or lower yields. The use of ethanolic potassium hydroxide (B78521) for the preparation of the potassium salt of the heterocycle has been shown to be more reliable than aqueous potassium hydroxide, which can lead to decomposition upon storage.

BaseSolventYield of this compound
Caesium carbonate (1.0 equiv.)Acetonitrile80%
Caesium carbonateDMFNo isolable products
Caesium carbonateDMSOPoor yield

Modified Mitsunobu Reactions for N-Alkylated Dithiazolidine-3,5-diones

The Mitsunobu reaction offers an alternative route for the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. rsc.org This reaction allows for the conversion of alcohols to the corresponding N-alkylated products. wikipedia.org Due to the high acidity of 1,2,4-dithiazolidine-3,5-dione, it serves as an excellent nucleophile in this process. rsc.org

However, the traditional Mitsunobu conditions using phosphine-azodicarboxylate reagents are not suitable due to the sensitivity of the dithiazolidine-3,5-dione ring to phosphines. rsc.org A modified approach utilizing triphenylphosphine (B44618) cyclic sulfamide (B24259) betaine (B1666868) has been successfully employed to couple alcohols with 1,2,4-dithiazolidine-3,5-dione, affording the N-alkylated derivatives in good yields, particularly with reactive alcohols like benzyl alcohol. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Benzyl 1,2,4 Dithiazolidine 3,5 Dione

Isocyanate Generation from N-Alkylated 1,2,4-Dithiazolidine-3,5-diones

N-alkylated 1,2,4-dithiazolidine-3,5-diones, including the 4-benzyl derivative, serve as stable precursors for the generation of highly reactive isocyanates. This transformation is typically achieved under mild, anhydrous conditions through treatment with triphenylphosphine (B44618). The reactivity of the isocyanate functional group makes it incompatible with many reaction conditions, and the toxicity of many isocyanates presents handling hazards. Therefore, the use of N-alkylated 1,2,4-dithiazolidine-3,5-diones as stable, solid precursors that can generate isocyanates in situ represents a significant synthetic advantage. The isocyanates can be detected by infrared spectrometry during the reaction but are generally not isolated due to their reactivity. Instead, they are typically generated in the presence of a nucleophile to be trapped as a more stable derivative.

The conversion of 4-benzyl-1,2,4-dithiazolidine-3,5-dione to benzyl (B1604629) isocyanate is mediated by triphenylphosphine. This process involves a desulfurization reaction where the triphenylphosphine acts as a sulfur scavenger. The mechanism is believed to proceed via nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the dithiazolidine ring. This leads to the cleavage of the disulfide bond and the subsequent collapse of the heterocyclic ring structure. The reaction ultimately results in the formation of the corresponding isocyanate and triphenylphosphine sulfide (B99878) as a stoichiometric byproduct. This reductive decomposition with a phosphorus(III) reagent is a key method for unmasking the isocyanate functionality from its dithiazolidine precursor.

The synthetic utility of this isocyanate generation method is demonstrated by the in situ trapping of the intermediate with nucleophiles like alcohols and amines to form stable urethanes and ureas, respectively. When this compound is heated with triphenylphosphine in the presence of an alcohol, the corresponding urethane (B1682113) is formed in good yield. For instance, reaction with ethanol (B145695) and benzyl alcohol afforded the respective urethanes in 74% and 77% yield.

Similarly, reacting the dithiazolidine with triphenylphosphine in the presence of a primary amine leads to the formation of a disubstituted urea. This methodology provides a versatile route to these important classes of compounds from a stable, easily handled solid precursor.

Table 1: Urethane Formation from this compound
Reactant (Alcohol, R'-OH)ProductYield (%)
EthanolBenzyl N-ethylcarbamate74
Benzyl alcoholBenzyl N-benzylcarbamate77
4-Bromobenzyl alcoholBenzyl N-(4-bromobenzyl)carbamate60
4-Methoxybenzyl alcoholBenzyl N-(4-methoxybenzyl)carbamate55
4-Nitrobenzyl alcoholBenzyl N-(4-nitrobenzyl)carbamate41
Table 2: Urea Formation from this compound
Reactant (Amine, R'-NH₂)ProductYield (%)
Benzylamine1,3-Dibenzylurea62

Role as a Masked Isocyanate Equivalent in Organic Synthesis

The 1,2,4-dithiazolidine-3,5-dione (B1201021) ring system serves as an effective "masked" or "protected" form of an isocyanate. rsc.org This is particularly valuable because the dithiazolidine heterocycle is stable under various conditions, including acidolytic, photolytic, and mildly basic environments, where a free isocyanate group would not be. This stability allows for the introduction of a latent isocyanate functionality into a complex molecule early in a synthetic sequence. The reactive isocyanate can then be unmasked at a later stage under mild conditions using triphenylphosphine when its reactivity is required. rsc.org This approach avoids the handling of potentially toxic and highly reactive isocyanates and allows for greater synthetic flexibility. The use of 1,2,4-dithiazolidine-3,5-dione as an isocyanate equivalent has been applied in procedures such as the Mitsunobu reaction to generate N-alkylated products that can subsequently be converted to amine derivatives. rsc.org

Thiolytic Cleavage and Deprotection Mechanisms of the Dithiasuccinoyl (Dts) Group

The N-benzyl-1,2,4-dithiazolidine-3,5-dione structure contains the dithiasuccinoyl (Dts) group, which is widely used as a protecting group for primary amines. researchgate.net A key feature of the Dts group is its facile removal under mild thiolytic conditions. rsc.org The deprotection mechanism involves the nucleophilic attack of a thiol on one of the sulfur atoms of the Dts ring. researchgate.net This initial attack leads to the opening of the heterocyclic ring to form an open-chain carbamoyl (B1232498) disulfide intermediate. researchgate.net A second thiol molecule then attacks the second sulfur atom of this intermediate, leading to the release of the deprotected primary amine, two molecules of carbonyl sulfide (COS) gas, and a disulfide derived from the thiol reagent. researchgate.net The reaction is driven forward by the loss of gaseous COS. researchgate.net The efficiency of the cleavage can depend on the thiol used; bifunctional thiols can lead to a very rapid second step due to the potential for an intramolecular reaction. researchgate.net

Byproduct Formation and Mechanistic Pathways in Dithiazolidine Synthesis

The synthesis of this compound is typically achieved via N-alkylation of the parent heterocycle, 1,2,4-dithiazolidine-3,5-dione, or its corresponding potassium salt. While generally efficient with reactive alkyl halides like benzyl bromide, this process can be subject to side reactions and byproduct formation depending on the conditions.

For example, when attempting the alkylation of the potassium salt of 1,2,4-dithiazolidine-3,5-dione in dimethylformamide (DMF), some unpurified batches of the salt can produce an intense blue coloration, and the desired reaction does not proceed. Analysis suggests that extensive decomposition of the heterocyclic ring occurs under these circumstances. Similarly, when using the parent heterocycle and a base for in situ deprotonation, the choice of solvent is critical. Attempted alkylation with benzyl bromide in DMF using cesium carbonate as the base gave no isolable product, while the use of dimethyl sulfoxide (B87167) (DMSO) resulted in a poor yield accompanied by significant color formation. The optimal solvent for this particular transformation was found to be acetonitrile (B52724), which provided a good yield of the desired N-benzylated product. These observations highlight the sensitivity of the dithiazolidine ring to specific base and solvent combinations, which can lead to decomposition pathways that compete with the desired N-alkylation.

Applications in Advanced Organic Synthesis and Chemical Biology

Dithiasuccinoyl (Dts) Group as an Orthogonal Amino Protecting Group in Peptide and Nucleos(t)ide Chemistry

In the complex, multi-step synthesis of peptides and nucleosides, the concept of "orthogonal protection" is paramount. An orthogonal system employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. umn.edunih.gov The dithiasuccinoyl (Dts) group, derived from the 1,2,4-dithiazolidine-3,5-dione (B1201021) heterocycle, has been developed as a valuable Nα-amino protecting group that fits this paradigm. umn.eduumn.edu A key feature of the Dts group is its remarkable stability to strong acids, such as trifluoroacetic acid (TFA), which is commonly used to remove other protecting groups like the tert-butoxycarbonyl (Boc) group. umn.eduumn.edu However, the Dts group can be rapidly and specifically cleaved under mild, non-acidic conditions through thiolysis, typically using reagents like dithiothreitol (B142953) or 2-sulfanylethanol. rsc.orgacs.orgrsc.org This differential reactivity allows for a "two-dimensional" or even "three-dimensional" orthogonal protection strategy, enabling the synthesis of complex, modified biomolecules. umn.eduumn.edu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides. The choice of the Nα-amino protecting group is critical to the success of the synthesis. The Dts group offers significant advantages in SPPS, particularly in minimizing side reactions that can occur with other common protecting groups. For instance, when using the 9-fluorenylmethoxycarbonyl (Fmoc) group, deprotection with piperidine (B6355638) can lead to diketopiperazine formation, especially at the dipeptide stage, resulting in chain termination. umn.eduub.edu In a comparative study, the assembly of the protected dipeptidyl sequence Prot-D-Val-L-Pro-ONb-resin showed that chain loss due to diketopiperazine formation was negligible when the Dts group was used for Nα-protection, whereas it was substantial with Boc and very rapid with Fmoc. umn.edu This stability allows for the efficient synthesis of challenging peptide sequences. The Dts group's orthogonality allows for a "frame-shift" in protection schemes; for example, acid-labile Boc groups can be used for side-chain protection, while the Dts group temporarily protects the Nα-terminus. This entire scheme allows for milder final cleavage conditions (e.g., TFA) compared to the harsh anhydrous HF required in traditional Boc-based strategies. umn.edu

The utility of the Dts group extends beyond standard peptide synthesis to the creation of more complex molecules like glycopeptides and peptide nucleic acids (PNAs). In the synthesis of 1,2-trans-amino sugar glycosides, D-glucosamine derivatives protected with the N-dithiasuccinoyl (N-Dts) group have been successfully used. rsc.orgrsc.orgresearchgate.net The Dts group is stable during glycosylation reactions promoted by Lewis acids and can be easily removed by thiolysis or reduction with sodium borohydride (B1222165) to yield the desired N-acetyl-β-D-glucosamine glycosides. rsc.orgrsc.org This methodology has been applied to prepare building blocks suitable for the solid-phase synthesis of both N- and O-linked glycopeptides. rsc.orgrsc.orgresearchgate.net

Peptide nucleic acids are DNA analogues with a neutral pseudopeptide backbone, making them valuable tools in gene therapeutics. acs.orgnih.govmdpi.com The synthesis of PNA oligomers relies on protocols adapted from SPPS. acs.orgsaspublishers.com The Dts group has been effectively applied to the solid-phase synthesis of protected PNA oligomers. acs.org Researchers have developed efficient methods to convert PNA monomers to their corresponding Nω-dithiasuccinoyl (Dts) protected derivatives. acs.org These Dts-protected monomers are then used in a stepwise assembly on a solid support. The Dts group is removed at each cycle by thiolysis, allowing for the coupling of the next monomer unit. acs.org

1,2,4-Dithiazolidine-3,5-dione as a Sulfurization Reagent

Phosphorothioate-containing oligonucleotides, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are of significant interest in nucleic acid research, particularly for antisense therapy. The synthesis of these analogues involves the oxidation of an intermediate phosphite (B83602) triester to a phosphorothioate (B77711) triester. This is achieved using a sulfurization reagent. While several reagents exist, many suffer from disadvantages such as instability, long reaction times, or the need for high concentrations. nih.govnih.govoup.com 1,2,4-Dithiazolidine-3,5-dione (DtsNH) has emerged as a highly effective sulfurizing reagent that overcomes many of these limitations. nih.govnih.govoup.comresearchgate.net

DtsNH and its precursor, 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), have proven to be efficient sulfur-transfer agents for the automated solid-phase synthesis of phosphorothioate oligonucleotides. nih.govnih.govoup.comresearchgate.net These reagents are stable during storage in acetonitrile (B52724) solution and are effective at low concentrations with short reaction times. nih.govnih.govoup.com This methodology has been successfully used for the synthesis of oligodeoxyribonucleotides ranging from 6 to 20 bases in length, with either single or multiple phosphorothioate substitutions. nih.govnih.gov

Comparative studies have shown the superior performance of DtsNH and EDITH over older reagents like tetraethylthiuram disulfide (TETD). While TETD required a 0.5 M concentration and a 15-minute reaction time to achieve ~96% sulfurization, DtsNH and EDITH achieve >98% sulfurization at a much lower concentration of 0.05 M in just 30-60 seconds. oup.com Their efficiency is comparable to the widely used Beaucage reagent under similar conditions. oup.comresearchgate.net

Sulfurization ReagentConcentration (M)TimeSulfurization Yield (%)
DtsNH0.0530 s>98
EDITH0.0530 s>98
Beaucage Reagent0.0530 s>98
TETD0.515 min~96

This table presents a comparison of the efficiency of different sulfurization reagents in the synthesis of phosphorothioate oligonucleotides. Data sourced from reference oup.com.

The mechanism of sulfur transfer from 1,2,4-dithiazolidine-3,5-diones to trivalent phosphorus compounds, such as phosphines and phosphites, has been investigated to understand the reaction pathway. researchgate.netresearchgate.netresearchgate.netrsc.org The reaction is believed to proceed via an initial rate-limiting nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazolidine ring. researchgate.netresearchgate.netrsc.org This attack leads to the formation of a polar, zwitterionic phosphonium (B103445) intermediate. researchgate.net This intermediate is unstable and rapidly decomposes to yield the corresponding phosphine (B1218219) sulfide (B99878) (or phosphorothioate) and other byproducts like isocyanate and carbonyl sulfide. researchgate.netnih.gov Kinetic studies using substituted triphenylphosphines support the formation of a highly polar transition state that resembles the zwitterionic intermediate. researchgate.net The proposed mechanism for sulfurization of phosphite triesters by DtsNH involves the formation of an amine masked with two molecules of carbonyl sulfide (COS) as a byproduct. researchgate.netresearchgate.net

Investigation of Controlled Release Mechanisms for Small Molecules (e.g., Hydrogen Sulfide) from Dithiazolidine Systems

Hydrogen sulfide (H₂S) is now recognized as an important endogenous signaling molecule, or gasotransmitter, involved in numerous physiological processes. rsc.orgnih.govnih.gov There is significant interest in developing donor molecules that can release H₂S in a controlled manner for therapeutic applications. The challenge lies in avoiding the rapid volatilization and potential toxicity associated with simple sulfide salts. rsc.orgnih.gov Dithiazolidine and related disulfide-containing systems are being explored as potential H₂S donors. researchgate.netresearchgate.net

The release of H₂S from these systems can be triggered by endogenous thiols, such as cysteine or glutathione. researchgate.netresearchgate.net For instance, research on diaminodisulfide and dialkoxydisulfide functional groups, which share the core S-S bond feature with dithiazolidines, has shown that they undergo rapid H₂S release in the presence of excess thiols. researchgate.netnsf.gov The reaction mechanism involves the thiol-mediated cleavage of the disulfide bond. This characteristic allows for the design of "caged" molecules that release their payload (e.g., H₂S) under specific biological conditions, such as the reductive environment inside cells. researchgate.net This controlled release can help mitigate oxidative stress and has been shown to increase dopamine (B1211576) levels in transgenic C. elegans models. rsc.org The ability to tune the release rates based on the substituents on the dithiazolidine ring offers a promising strategy for developing targeted H₂S delivery systems. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Benzyl 1,2,4 Dithiazolidine 3,5 Dione and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. epstem.netnih.gov It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic characteristics. epstem.netnih.gov For derivatives of 1,2,4-dithiazolidine, DFT calculations serve as a powerful tool to elucidate their intrinsic molecular features.

The initial step in most quantum chemical studies involves geometry optimization. This computational process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. epstem.net For 4-Benzyl-1,2,4-dithiazolidine-3,5-dione, this analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The electronic structure, which describes the motion and energies of electrons within the molecule, is also determined. This information is fundamental to understanding the molecule's stability and reactivity.

Table 1: Key Structural Parameters Determined by Geometry Optimization
ParameterDescriptionSignificance
Bond Length The equilibrium distance between the nuclei of two bonded atoms.Indicates the strength and type of chemical bonds (single, double, triple).
Bond Angle The angle formed between three connected atoms across two bonds.Defines the molecule's shape and steric environment.
Dihedral Angle The angle between two planes, each defined by three atoms.Describes the conformation and rotational freedom around chemical bonds.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. epstem.netresearchgate.net These descriptors provide a theoretical framework for predicting how a molecule will interact with other species.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaChemical Significance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the molecule's resistance to change in its electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher tendency to undergo chemical reactions.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the molecule's ability to attract electrons.
Chemical Potential (μ) Represents the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the energy lowering of a molecule when it accepts electrons.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors on the MESP map represent regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.govnih.gov For this compound, MESP analysis would likely show negative potential around the electronegative oxygen and sulfur atoms, highlighting them as sites for interaction with electrophiles.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is not only used to study static molecular properties but also to elucidate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of reaction mechanisms, including the energetics and kinetics of each step.

Analogues of this compound, specifically 1,2,4-dithiazole-5-ones, are known to act as efficient sulfur transfer agents, particularly in the sulfurization of phosphorus(III) compounds. researchgate.netrsc.org Theoretical studies are crucial for elucidating the mechanism of this sulfur transfer.

Kinetic and computational studies suggest a reaction pathway that begins with a rate-limiting nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazole ring. researchgate.netrsc.org This initial attack leads to the formation of a transient phosphonium (B103445) intermediate. The cleavage of the S-S bond follows, resulting in the decomposition of the intermediate into the corresponding phosphorothioate (B77711) and an isocyanate or isothiocyanate species. researchgate.netrsc.org

Computational modeling of this process would involve:

Locating the Transition State: Calculating the structure and energy of the transition state for the initial nucleophilic attack.

Mapping the Reaction Coordinate: Plotting the energy of the system as the reaction progresses from reactants to products.

Analyzing the Intermediate: Characterizing the structure and stability of the phosphonium intermediate.

Investigation of Conformational Preferences and Molecular Dynamics

Computational chemistry and theoretical investigations offer powerful tools to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules like this compound and its analogues. These studies are crucial for predicting molecular properties, reaction mechanisms, and interactions with biological targets. However, a review of the current scientific literature indicates a notable scarcity of specific computational studies focused on the conformational preferences and molecular dynamics of this compound.

While experimental techniques such as X-ray crystallography have provided valuable insights into the solid-state structure of the parent 1,2,4-dithiazolidine-3,5-dione (B1201021), detailed theoretical explorations of the conformational landscape of its N-benzyl derivative are not extensively reported. The planarity of the core heterocyclic ring is a key feature observed in related structures.

In the absence of specific published molecular dynamics simulations for this compound, the conformational flexibility would primarily be dictated by the rotation around the single bonds connecting the benzyl (B1604629) group to the nitrogen atom of the dithiazolidine ring. The key dihedral angles would define the orientation of the phenyl ring relative to the heterocyclic core. It is reasonable to hypothesize that the molecule would adopt a low-energy conformation that minimizes steric hindrance between the benzyl group and the carbonyl groups of the dithiazolidine ring.

Theoretical investigations into analogous N-substituted five-membered heterocyclic systems often employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface as a function of key dihedral angles. Such calculations would allow for the identification of stable conformers and the energy barriers between them.

Given the current gap in the literature, future computational studies on this compound and its analogues would be highly valuable. Such research could provide a deeper understanding of its structure-activity relationships and guide the design of new derivatives with tailored properties.

Table of Potential Conformational Descriptors for Theoretical Studies

Dihedral AngleDescriptionExpected Influence on Conformation
C(carbonyl)-N-CH₂-C(phenyl)Rotation around the N-C bond of the benzyl groupDetermines the primary orientation of the phenyl ring relative to the dithiazolidine ring.
N-CH₂-C(phenyl)-C(phenyl)Rotation of the phenyl ring around the CH₂-C bondInfluences the edge-on vs. face-on presentation of the aromatic ring.

Structure Activity Relationships Sar and Derivatives of 1,2,4 Dithiazolidine 3,5 Diones

Influence of N-Substitution (e.g., Benzyl (B1604629) Group) on Reactivity and Application Profile

The substitution on the nitrogen atom of the 1,2,4-dithiazolidine-3,5-dione (B1201021) ring is a critical determinant of the molecule's chemical behavior and utility. The parent compound, 1,2,4-dithiazolidine-3,5-dione, is noted for its use as the dithiasuccinoyl (Dts) protecting group for primary amines, particularly in peptide synthesis, and as an effective sulfurizing agent for the synthesis of phosphorothioate-containing oligodeoxyribonucleotides. nih.gov However, the introduction of an N-benzyl group fundamentally alters this profile, steering the compound towards a distinct application as an isocyanate precursor.

The synthesis of 4-benzyl-1,2,4-dithiazolidine-3,5-dione is readily achieved through the N-alkylation of the parent heterocycle. This reaction proceeds efficiently with reactive alkyl halides like benzyl bromide. Studies have shown that using caesium carbonate as a base in acetonitrile (B52724) provides good yields of the N-benzylated product.

The most significant influence of the N-benzyl group is on the compound's reactivity towards phosphines. Treatment of this compound with triphenylphosphine (B44618) under anhydrous conditions facilitates the generation of benzyl isocyanate. This reaction provides a safe and convenient method for the in situ formation of the highly reactive and toxic isocyanate, which can then be trapped by various nucleophiles. For instance, in the presence of alcohols or amines, the corresponding urethanes and ureas are formed in reasonable to good yields. This application marks a clear divergence from the role of the unsubstituted parent compound, establishing the N-benzyl derivative as a valuable synthetic intermediate. The benzyl group's role is twofold: it facilitates the initial N-alkylation and then serves as the backbone of the resulting isocyanate.

The table below summarizes the synthesis of this compound and its subsequent conversion to a urethane (B1682113), illustrating the influence of the N-benzyl group on its application.

Reaction StepStarting MaterialsReagents & ConditionsProductYieldApplication
N-Alkylation1,2,4-Dithiazolidine-3,5-dione, Benzyl bromideCaesium carbonate, AcetonitrileThis compound80%Synthesis of Isocyanate Precursor
Isocyanate Generation & TrappingThis compoundTriphenylphosphine, Ethanol (B145695)Ethyl N-benzylcarbamate (Urethane)GoodIn situ generation of Benzyl Isocyanate

Comparative Studies with Analogous Heterocycles (e.g., 1,2,4-Thiadiazolidine-3,5-diones) in Synthetic Contexts

A comparison between this compound and its analogous heterocycle, 4-benzyl-1,2,4-thiadiazolidine-3,5-dione, reveals significantly different synthetic contexts and primary areas of application. While the former is primarily utilized as a synthetic reagent, the latter serves as a core scaffold in the development of biologically active molecules.

The synthetic utility of this compound, as established, lies in its role as a stable precursor to benzyl isocyanate. Its chemical value is derived from its ability to be transformed into a different, highly reactive functional group.

In contrast, research on 1,2,4-thiadiazolidine-3,5-dione derivatives, including those with N-benzyl substitutions, is predominantly focused on medicinal chemistry and drug discovery. biomedres.usnih.govresearchgate.net Various N-substituted derivatives of this heterocycle have been synthesized and evaluated for a range of biological activities. For example, derivatives of 4-benzyl-1,2,4-thiadiazolidine-3,5-dione have been investigated as:

GSK-3β inhibitors: As potential therapeutic agents for Alzheimer's disease. nih.gov

Antileukemic agents: Showing selective cytotoxicity against acute myelogenous leukemia (AML) cells. researchgate.net

Spermostatic compounds: Investigated for potential contraceptive applications. biomedres.us

The synthesis of these 1,2,4-thiadiazolidine-3,5-dione analogues is a means to an end—the creation of a final compound with specific biological properties. The heterocyclic ring itself is the core pharmacophore, and the N-substituents are varied to modulate this biological activity (a typical Structure-Activity Relationship study). biomedres.usresearchgate.net

Therefore, the comparison in a synthetic context is one of divergent purpose. The dithiazolidine derivative is a tool for further synthesis (a reagent), while the thiadiazolidine derivative is the target of the synthesis (a potential therapeutic agent). There is no evidence in the reviewed literature to suggest that 4-benzyl-1,2,4-thiadiazolidine-3,5-dione is used as an isocyanate precursor or in a similar reagent-based capacity to its dithia- counterpart.

The table below contrasts the primary synthetic contexts of the two N-benzylated heterocycles.

CompoundPrimary Synthetic ContextKey ReactionPrimary Application Area
This compoundSynthetic Reagent / IntermediateReaction with PPh₃ to generate isocyanateOrganic Synthesis (safe isocyanate source)
4-Benzyl-1,2,4-thiadiazolidine-3,5-dioneBiologically Active Scaffold / Target MoleculeSynthesis of derivatives for bio-screeningMedicinal Chemistry (e.g., anticancer, neurodegenerative disease)

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Dithiazolidine-3,5-diones with Enhanced Efficiency and Selectivity

The synthesis of N-substituted 1,2,4-dithiazolidine-3,5-diones, including the 4-benzyl derivative, has traditionally relied on methods that, while effective, present opportunities for improvement in efficiency, yield, and substrate scope. A significant challenge has been the direct formation of the dithiasuccinoyl (Dts) heterocycle. For instance, the Zumach-Weiss-Kühle (ZWK) reaction, which involves reacting primary O-ethyl thiocarbamates with (chlorocarbonyl)sulfenyl chloride, can be complicated by the formation of by-products. Furthermore, direct reactions between primary amines and bis(chlorocarbonyl)disulfane have been shown to be unsuccessful in producing the desired Dts-amines.

Emerging research is focused on overcoming these limitations. A highly promising and efficient route involves the use of bis(trimethylsilyl)amines, which react successfully with bis(chlorocarbonyl)disulfane in high yields. This method circumvents the issues encountered with free primary amines, likely by preventing facile deprotonation of reaction intermediates that would otherwise lead to degradation. This silylation-based strategy represents a significant step forward, enabling a more direct and cleaner synthesis of the dithiazolidine-3,5-dione core.

Future work in this area will likely concentrate on:

Catalytic Methods: Developing catalytic systems to promote the cyclization, reducing the need for stoichiometric reagents and improving atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis of dithiazolidine-3,5-diones. This could enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.

Substrate Scope Expansion: Designing synthetic protocols that are tolerant of a wider array of functional groups, enabling the direct incorporation of the Dts moiety into more complex and sensitive molecules without extensive use of protecting groups.

Synthetic RouteKey ReagentsAdvantagesLimitationsReference
Zumach-Weiss-Kühle (ZWK) ReactionPrimary O-ethyl thiocarbamates, (Chlorocarbonyl)sulfenyl chlorideEstablished method for forming the core heterocycle.Potential for by-product formation; limited substrate scope (e.g., fails with carbamates).
N-Alkylation1,2,4-Dithiazolidine-3,5-dione (B1201021), Alkyl Halide, BaseUseful for creating N-substituted derivatives from the parent heterocycle.Requires pre-synthesis of the parent Dts-NH ring.
Silylated Amine RouteBis(trimethylsilyl)amines, Bis(chlorocarbonyl)disulfaneHigh yields, clean reaction, overcomes failure of direct primary amine reactions.Requires preparation of silylated amine precursors.

Exploration of Expanded Applications in Complex Molecule Synthesis and Materials Science

The established utility of the dithiazolidine-3,5-dione scaffold serves as a strong foundation for exploring new frontiers in both intricate organic synthesis and advanced materials science.

Complex Molecule Synthesis: The dithiasuccinoyl (Dts) group, for which 4-Benzyl-1,2,4-dithiazolidine-3,5-dione is a protected precursor, is highly valued as an amine-protecting group in the synthesis of complex biomolecules. Its stability under various conditions and its facile removal via mild thiolysis make it ideal for orthogonal strategies in solid-phase peptide synthesis and glycopeptide assembly.

A particularly impactful application is its use as a sulfurizing agent. The parent compound, 1,2,4-dithiazolidine-3,5-dione (DtsNH), has proven to be a highly effective reagent for the conversion of phosphite (B83602) triesters to phosphorothioates. This reaction is critical for the automated synthesis of phosphorothioate-containing oligodeoxyribonucleotides, which are vital in antisense therapy and nucleic acid research. Compared to older reagents, DtsNH offers the advantages of being stable, easy to prepare, and highly efficient, requiring low concentrations and short reaction times.

Future research avenues in this domain include:

Novel Protecting Groups: Modifying the N-substituent (e.g., replacing benzyl) to fine-tune the stability and cleavage kinetics of the Dts group for specialized applications in multi-step synthesis.

Chiral Sulfurizing Reagents: Developing chiral dithiazolidine derivatives to achieve stereoselective control during the sulfurization of prochiral phosphorus(III) centers, a significant challenge in the synthesis of therapeutic oligonucleotides.

Masked Isocyanate Chemistry: Exploiting the conversion of N-alkylated dithiazolidine-3,5-diones into isocyanates under mild conditions. This provides a method for the in-situ generation of these reactive intermediates, which can be trapped to form complex nitrogen-containing heterocycles.

Materials Science: The application of dithiazolidine-3,5-diones in materials science is a largely unexplored but promising field. The inherent reactivity of the heterocycle can be leveraged to design novel polymers and functional materials. A key opportunity lies in the generation of isocyanates, which are fundamental building blocks for polyurethanes. The controlled release of an isocyanate function from a stable dithiazolidine-3,5-dione precursor could enable the development of:

Self-Healing Polymers: Materials incorporating the dithiazolidine linkage could be designed to undergo reversible bond cleavage and reformation. For example, related heterocyclic systems like 1,2,4-triazoline-3,5-diones have been used in Diels-Alder "click chemistry" to create self-healing polymers. A similar concept could be explored for the dithiazolidine core.

Stimuli-Responsive Materials: Polymers containing the Dts moiety could be engineered to depolymerize or release active agents in response to specific triggers, such as the presence of thiols.

High-Performance Polymers: The rigid, planar structure of the dithiazolidine-3,5-dione ring could be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Research on polymers containing other heterocycles like benzothiadiazole has shown that the choice of heterocyclic unit is crucial for determining material properties.

Advanced Computational Modeling for Predictive Reactivity and Rational Design of New Dithiazolidine Systems

The advancement of computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to accelerate research into dithiazolidine-3,5-dione systems. While extensive experimental work has elucidated reaction outcomes, in-silico studies can provide profound insights into the underlying mechanisms, transition states, and electronic structures that govern reactivity.

Future computational efforts are expected to focus on:

Mechanistic Elucidation: DFT calculations can be employed to model the reaction pathways of novel synthetic routes. For example, modeling the reaction of bis(trimethylsilyl)amines with bis(chlorocarbonyl)disulfane could explain the observed high efficiency and selectivity, guiding further optimization. Similarly, the mechanism of sulfur transfer to phosphite triesters can be mapped out to understand the factors controlling its efficiency.

Predictive Reactivity: Computational models can predict the reactivity of various substituted dithiazolidine-3,5-diones with different reagents. This would allow for the virtual screening of new derivatives as protecting groups, sulfurizing agents, or polymer precursors before undertaking laboratory synthesis, saving significant time and resources.

Rational Design of Functional Molecules: Quantum-chemical calculations can determine the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of novel dithiazolidine systems. This information is critical for designing molecules with specific functions, such as new sulfurizing agents with enhanced kinetics or building blocks for conjugated polymers with tailored optoelectronic properties for applications in organic electronics. By correlating computed molecular properties with experimental outcomes, robust quantitative structure-activity relationship (QSAR) models can be developed to guide the design of next-generation dithiazolidine-based compounds.

Q & A

Q. How are stability studies for this compound designed under accelerated conditions?

  • Methodological Answer :
  • ICH Q1A guidelines : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV at 0, 1, 3, and 6 months.
  • Arrhenius equation : Extrapolate shelf life at 25°C using degradation rate constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.